molecular formula C52H74LuN5O15 B1676764 PCI-0123 CAS No. 156436-90-7

PCI-0123

Cat. No.: B1676764
CAS No.: 156436-90-7
M. Wt: 1184.1 g/mol
InChI Key: WIQKYZYFTAEWBF-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Motexafin lutetium is a texaphyrin compound marketed under the name Antrin by Pharmacyclics Inc. It is primarily used as a photosensitizer in photodynamic therapy to treat skin conditions and superficial cancers. Additionally, it has been tested for use in photoangioplasty, which is the photodynamic treatment of diseased arteries. Motexafin lutetium is activated by light at a wavelength of 732 nm, allowing for deeper tissue penetration .

Preparation Methods

The synthesis of motexafin lutetium involves the preparation of a texaphyrin ligand followed by complexation with lutetium ions The texaphyrin ligand is synthesized through a series of organic reactions, including condensation and cyclization stepsIndustrial production methods typically involve large-scale organic synthesis techniques, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Motexafin lutetium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to produce reactive oxygen species, which are crucial for its photodynamic activity.

    Reduction: Reduction reactions can alter the oxidation state of the lutetium ion, affecting the compound’s photophysical properties.

    Substitution: Various substituents can be introduced into the texaphyrin ligand to modify its chemical and photophysical properties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically modified texaphyrin complexes with altered photodynamic properties .

Scientific Research Applications

Motexafin lutetium has a wide range of scientific research applications:

    Chemistry: It is used as a photosensitizer in photodynamic therapy research, exploring its potential to generate reactive oxygen species.

    Biology: The compound is studied for its ability to induce apoptosis in cancer cells through photodynamic therapy.

    Medicine: Clinical trials have investigated its use in treating various cancers, including prostate cancer, brain cancer, and breast cancer. It is also being explored for treating age-related macular degeneration and atherosclerosis.

    Industry: Motexafin lutetium is used in the development of new photodynamic therapy protocols and devices

Mechanism of Action

Motexafin lutetium exerts its effects through photodynamic therapy. Upon activation by light at 732 nm, the compound absorbs the light energy and transitions to an excited state. This excited state generates singlet oxygen, a highly reactive form of oxygen that induces cytotoxic effects in nearby cells. The compound preferentially accumulates in tumor cells due to their increased metabolic rates, leading to selective cytotoxicity. The primary molecular targets include cellular membranes and mitochondrial components, resulting in apoptosis and cell death .

Comparison with Similar Compounds

Motexafin lutetium is compared with other photosensitizers used in photodynamic therapy, such as:

    Photofrin: The first clinically approved photosensitizer for cancer treatment. It has a shorter activation wavelength and less tissue penetration compared to motexafin lutetium.

    Verteporfin: Used for treating macular degeneration. It has a similar activation wavelength but different chemical structure and photophysical properties.

    Temoporfin: Another second-generation photosensitizer with different absorption characteristics and clinical applications.

Motexafin lutetium is unique due to its ability to be activated by far-red light, allowing for deeper tissue penetration and reduced skin photosensitization. This makes it particularly suitable for treating deeper-seated tumors and vascular conditions .

Properties

Motexafin lutetium has the potential to combine the features of selective localization, ability to be activated by deeply penetrating far-red light, low incidence of skin photosensitization and water solubility. The product is in clinical development as a treatment for several types of solid tumors (as Lutrin), age-related macular degeneration (as Optrin), atherosclerosis and prevention of restenosis (as Antrin). Motexafin lutetium preferentially accumulates in tumor cells due to their increased rates of metabolism and absorbs light, forming an extended high energy conformational state that produces high quantum yields of singlet oxygen, resulting in local cytotoxic effects.

CAS No.

156436-90-7

Molecular Formula

C52H74LuN5O15

Molecular Weight

1184.1 g/mol

IUPAC Name

3-[4,5-diethyl-24-(3-hydroxypropyl)-16,17-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-10,23-dimethyl-13,20,25,26-tetraza-27-azanidapentacyclo[20.2.1.13,6.18,11.014,19]heptacosa-1(25),2,4,6,8(26),9,11,13,15,17,19,21,23-tridecaen-9-yl]propan-1-ol;lutetium(3+);diacetate;hydrate

InChI

InChI=1S/C48H66N5O10.2C2H4O2.Lu.H2O/c1-7-35-36(8-2)40-28-42-38(12-10-14-55)34(4)46(53-42)32-50-44-30-48(63-26-24-61-22-20-59-18-16-57-6)47(62-25-23-60-21-19-58-17-15-56-5)29-43(44)49-31-45-33(3)37(11-9-13-54)41(52-45)27-39(35)51-40;2*1-2(3)4;;/h27-32,54-55H,7-26H2,1-6H3;2*1H3,(H,3,4);;1H2/q-1;;;+3;/p-2

InChI Key

WIQKYZYFTAEWBF-UHFFFAOYSA-L

SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].[Lu+3]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CN=C4C=C(C(=CC4=NC=C5C(=C(C(=N5)C=C1[N-]2)CCCO)C)OCCOCCOCCOC)OCCOCCOCCOC)C(=C3CCCO)C)CC.CC(=O)[O-].CC(=O)[O-].O.[Lu+3]

Appearance

Black Solid powder

Purity

>95 % (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PCI-0123;  PCI 0123;  PCI0123;  Lu texaphyrin;  LuTex;  Lutetium texaphyrin;  Lutrin;  Optrin;  Brand name: Antrin. Pubchem: CID 9919942

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PCI-0123
Reactant of Route 2
Reactant of Route 2
PCI-0123
Reactant of Route 3
Reactant of Route 3
PCI-0123
Reactant of Route 4
Reactant of Route 4
PCI-0123
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
PCI-0123
Reactant of Route 6
PCI-0123

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.